4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole

Medicinal Chemistry SAR Studies Oxazole Derivatives

4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole (CAS 850928-43-7) is a fully substituted 1,3-oxazole bearing a 4-bromophenylsulfonyl electron-withdrawing group at C4, an isobutylthio lipophilic chain at C5, and a thiophen-2-yl heteroaromatic substituent at C2. It belongs to the broader class of 4-arylsulfonyl-5-alkylthio-2-aryl-1,3-oxazoles, a scaffold that has demonstrated antiproliferative activity in NCI-60 human tumor cell line screening, with lead analog 3l (a 4-fluorophenylsulfonyl-2-furyl variant) exhibiting mean GI50 values of 1.64–1.86 µM and TGI values of 3.16–3.81 µM.

Molecular Formula C17H16BrNO3S3
Molecular Weight 458.4
CAS No. 850928-43-7
Cat. No. B2995916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole
CAS850928-43-7
Molecular FormulaC17H16BrNO3S3
Molecular Weight458.4
Structural Identifiers
SMILESCC(C)CSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H16BrNO3S3/c1-11(2)10-24-17-16(19-15(22-17)14-4-3-9-23-14)25(20,21)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3
InChIKeyCBXDHZOPYZBTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole (CAS 850928-43-7): Structural Profile and Procurement Context for a 4,5-Disubstituted Oxazole Research Chemical


4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole (CAS 850928-43-7) is a fully substituted 1,3-oxazole bearing a 4-bromophenylsulfonyl electron-withdrawing group at C4, an isobutylthio lipophilic chain at C5, and a thiophen-2-yl heteroaromatic substituent at C2 . It belongs to the broader class of 4-arylsulfonyl-5-alkylthio-2-aryl-1,3-oxazoles, a scaffold that has demonstrated antiproliferative activity in NCI-60 human tumor cell line screening, with lead analog 3l (a 4-fluorophenylsulfonyl-2-furyl variant) exhibiting mean GI50 values of 1.64–1.86 µM and TGI values of 3.16–3.81 µM [1]. The compound is cataloged as a non-human research chemical (vendor catalog EVT-3132990) with molecular formula C17H16BrNO3S3 and molecular weight 458.4 g/mol .

Why In-Class Substitution of 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole Is Not Straightforward: Structural, Electronic, and Pharmacophoric Considerations


4,5-Disubstituted 1,3-oxazoles within the 4-arylsulfonyl-5-alkylthio class exhibit steep structure-activity relationships (SAR) where small changes at any of the three substituent positions—C2 heteroaryl identity, C4 arylsulfonyl electronics, or C5 thioether branching—can drastically alter biological activity profiles [1]. In the NCI-60 screen of related 5-sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazoles, replacing the C2 furan ring with other heterocycles or modifying the C4 arylsulfonyl substituent from 4-fluorophenyl to other aryl groups resulted in loss of the broad, subpanel-independent antiproliferative signature observed for the lead compound 3l [1]. The isobutylthio group at C5 introduces steric branching absent in linear butylthio or shorter ethylthio analogs, which is predicted to modulate metabolic stability, lipophilicity (clogP), and target binding conformation . Additionally, the 4-bromophenylsulfonyl group provides a heavy atom (Br) that is absent in chloro, fluoro, or unsubstituted phenylsulfonyl analogs—a feature directly exploitable in X-ray crystallography phasing, anomalous scattering experiments, and as a synthetic handle for cross-coupling diversification . These cumulative structural differences mean that procurement of a near-neighbor analog in place of CAS 850928-43-7 risks invalidating SAR hypotheses, altering physicochemical property profiles, and losing the bromine-specific experimental utility.

Quantitative Differentiation Evidence: 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole vs. Nearest Structural Analogs


C5-Thioether Branching: Isobutylthio vs. Linear Butylthio—Steric and Lipophilic Differentiation

The target compound bears a branched isobutylthio group (—SCH₂CH(CH₃)₂) at the oxazole C5 position, differing from the linear butylthio analog 4-((4-bromophenyl)sulfonyl)-5-(butylthio)-2-(thiophen-2-yl)oxazole . Branching at the β-carbon of the thioether chain is predicted to reduce conformational flexibility (fewer rotatable bonds in the side chain), increase steric bulk proximal to the oxazole ring, and alter the compound's lipophilicity profile (ΔclogP estimated at approximately −0.3 to −0.5 log units relative to the linear butyl analog, consistent with known branched vs. linear alkyl contributions) [1]. In oxazole-based kinase inhibitor SAR, analogous C5 thioether branching has been associated with improved metabolic stability and altered target residence time [2].

Medicinal Chemistry SAR Studies Oxazole Derivatives

4-Bromophenylsulfonyl vs. 4-Chlorophenylsulfonyl: Heavy Atom Effect for Crystallography and Reactivity

The target compound contains a 4-bromophenylsulfonyl group at oxazole C4, distinguishing it from analogs such as 4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole . The bromine atom (atomic number 35) provides significant anomalous scattering (f″ at Cu Kα ≈ 1.28 e⁻) suitable for experimental phasing in protein-ligand co-crystallography via single-wavelength anomalous dispersion (SAD), whereas chlorine (atomic number 17, f″ at Cu Kα ≈ 0.36 e⁻) yields substantially weaker anomalous signal [1]. Furthermore, the C—Br bond (bond dissociation energy ≈ 285 kJ/mol) is more reactive toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) than the C—Cl bond (BDE ≈ 350 kJ/mol), offering a synthetic diversification handle absent in chloro analogs [2].

Structural Biology X-ray Crystallography Chemical Probe Design

Class-Level Anticancer Activity: NCI-60 Screening Data for 4-Arylsulfonyl-5-sulfinyl/sulfonyl-1,3-oxazoles as a Predictive Framework

Although the target compound itself has no published NCI-60 data, the structurally cognate 5-sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazole scaffold has been comprehensively profiled in the NCI-60 panel [1]. The lead compound 3l (2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide) exhibited mean GI50 values of 1.64–1.86 µM and TGI values of 3.16–3.81 µM across all nine tumor subpanels, with remarkable subpanel independence suggesting a conserved mechanism of action [1]. COMPARE analysis revealed high positive correlation (r = 0.88) with aclarubicin, a known topoisomerase inhibitor, and molecular docking suggested DNA topoisomerase IIβ as a putative target [1]. The target compound differs from 3l at three positions (C2: thiophen-2-yl vs. furan-2-yl; C4: 4-bromophenylsulfonyl vs. 4-fluorophenylsulfonyl; C5: isobutylthio vs. sulfinylacetamide), and these substitutions are expected to modulate potency and selectivity within the same target class.

Cancer Research NCI-60 Screening Antiproliferative Agents

C2 Thiophene vs. C2 Furan Heterocycle: Predicted Electronic and Binding Differences

The target compound carries a thiophen-2-yl group at oxazole C2, whereas the most extensively characterized scaffold analog 3l bears a furan-2-yl group [1]. Thiophene (Hammett σₘ ≈ +0.09) is less electron-withdrawing than furan (σₘ ≈ +0.20) and has greater aromatic stabilization energy (thiophene: ~125 kJ/mol vs. furan: ~92 kJ/mol), which affects both the electronic distribution across the oxazole π-system and the compound's susceptibility to oxidative metabolism [2]. Sulfur in thiophene also provides a larger van der Waals radius (1.85 Å) compared to oxygen in furan (1.52 Å), altering steric complementarity with hydrophobic binding pockets. In NCI-60 screening, the nature of the C2 heterocycle was a critical determinant of antiproliferative potency across the 4-arylsulfonyl-5-substituted oxazole series [1].

Heterocyclic Chemistry Molecular Recognition Drug Design

Bromine-Specific Synthetic Utility: C4 Bromophenylsulfonyl as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 4-bromophenylsulfonyl group at C4 distinguishes the target compound from non-halogenated phenylsulfonyl analogs such as 5-(isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole . The aryl bromide enables Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions for late-stage diversification without requiring additional halogenation steps. In related 4-(4-bromophenylsulfonyl)phenyl-oxazole systems, cytotoxicity against Daphnia magna was evaluated, with LC50 values reported for multiple derivatives, establishing the bromophenylsulfonyl moiety as a valid pharmacophoric element in bioactive oxazoles [1]. The bromine also serves as a mass spectrometry tag, producing a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) for tracking in metabolic stability and protein-binding assays.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

IMPORTANT CAVEAT: Limited Direct Biological Data for CAS 850928-43-7

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) returned no direct, publicly available quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition, or in vivo efficacy) for CAS 850928-43-7 as of the search date [1]. The compound is listed in commercial vendor catalogs as a research chemical for non-human use only, and the closest peer-reviewed characterization data applies to the broader 4-arylsulfonyl-5-substituted 1,3-oxazole scaffold class [2]. Consequently, all differentiation evidence above is derived from structural comparison, class-level inference, or physicochemical principle, not from direct head-to-head biological testing of the target compound against named comparators. Users should treat this guide as a structural rationalization framework and verify biological claims through de novo experimental profiling before making procurement decisions based solely on predicted activity.

Data Availability Research Chemical Screening Gap

Defined Application Scenarios for 4-((4-Bromophenyl)sulfonyl)-5-(isobutylthio)-2-(thiophen-2-yl)oxazole Based on Structural and Class-Level Evidence


Oncology Hit-Finding: NCI-60 Screening of a Thiophene-Containing 4-Arylsulfonyl-5-alkylthio-1,3-oxazole

The compound is structurally positioned within a scaffold class (4-arylsulfonyl-5-substituted 1,3-oxazoles) that has produced a confirmed NCI-60 active lead (compound 3l; mean GI50 1.64–1.86 µM) with a putative topoisomerase IIβ mechanism [1]. By submitting CAS 850928-43-7 for NCI-60 screening or in-house oncology panel profiling, researchers can test the hypothesis that replacing the C2 furan with thiophene, the C4 4-fluorophenylsulfonyl with 4-bromophenylsulfonyl, and the C5 sulfinylacetamide with isobutylthio retains or modulates the antiproliferative signature. The bromine atom also enables co-crystallography with topoisomerase IIβ to confirm target engagement.

X-ray Crystallography Phasing: Heavy-Atom Derivative for Protein-Ligand Complex Structure Determination

The covalent bromine at the 4-bromophenylsulfonyl group provides f″ ≈ 1.28 e⁻ anomalous scattering at Cu Kα wavelength, sufficient for SAD (single-wavelength anomalous dispersion) phasing of protein-ligand co-crystal structures [1]. This utility is absent in chloro analogs (f″ ≈ 0.36 e⁻) and non-halogenated phenylsulfonyl analogs (no anomalous scatterer). The compound can serve as a direct heavy-atom derivative for structural biology campaigns targeting enzymes or receptors predicted to bind this oxazole chemotype, eliminating the need for separate heavy-atom soaking or selenomethionine labeling [2].

Chemical Biology Probe Development: Bromine-Tagged Tool Compound with Synthetic Diversification Handle

The aryl bromide enables both analytical tracking via the characteristic ⁷⁹Br:⁸¹Br isotope pattern in mass spectrometry and late-stage structural diversification via Suzuki-Miyaura cross-coupling [1]. This dual functionality supports chemical biology workflows where the parent compound can be used for initial target identification (pull-down/MS proteomics utilizing the Br isotope signature) and subsequently diversified to a focused library of analogs for SAR exploration without resynthesis of the core scaffold [1]. The isobutylthio group adds a metabolically stable lipophilic anchor distinct from the more flexible linear thioethers commonly found in commercial oxazole screening libraries.

SAR Expansion of the 4-Arylsulfonyl-5-alkylthio-1,3-oxazole Series: Filling the C2-Thiophene / C4-Bromo / C5-Isobutyl Combinatorial Gap

Published SAR for this oxazole class has predominantly explored C2-furan, C4-fluorophenyl/phenyl, and C5-sulfinyl/sulfonyl substitution patterns [1]. The combination present in CAS 850928-43-7—C2-thiophene, C4-bromophenyl, and C5-isobutylthio—represents an underexplored region of chemical space within this scaffold. Systematic procurement and testing of this compound alongside its nearest commercially available analogs (sec-butylthio, butylthio, ethylthio variants) enables mapping of the C5 thioether SAR dimension with controlled C2 and C4 substitution, a defined contribution to medicinal chemistry knowledge.

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